"Glycine, N-(aminothioxomethyl)-" chemical properties and structure
"Glycine, N-(aminothioxomethyl)-" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for Glycine, N-(aminothioxomethyl)- is limited in publicly available literature. This guide provides information based on the general properties of related compounds, theoretical principles, and established synthetic methodologies for the thiourea class of molecules.
Chemical Structure and Identifiers
Glycine, N-(aminothioxomethyl)-, also known as thioureidoacetic acid, is a derivative of the amino acid glycine. The structure incorporates a thiourea group attached to the nitrogen atom of glycine.
1.1. IUPAC Name: 2-(carbamothioylamino)acetic acid
1.2. Synonyms:
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Thioureidoacetic acid
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N-Thiocarbamoylglycine
1.3. Chemical Structure:
1.4. Molecular Representation:
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Molecular Formula: C3H6N2O2S
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SMILES: C(C(=O)O)NC(=S)N
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InChI: InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
While a specific CAS Registry Number for the parent compound "Glycine, N-(aminothioxomethyl)-" is not readily found in major databases, a related N-ethyl derivative, "Glycine, N-(aminothioxomethyl)-N-ethyl-", is registered under CAS Number 95907-35-0.[1][2] This highlights that N-substituted derivatives of this core structure are known and have been cataloged.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 134.16 g/mol |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature with a relatively high melting point, likely with decomposition, similar to other amino acid derivatives. For comparison, the melting point of glycine is approximately 240 °C (with decomposition).[3] |
| Boiling Point | Not experimentally determined. Expected to decompose before boiling under atmospheric pressure. |
| Solubility | Not experimentally determined. The presence of the carboxylic acid and thiourea moieties suggests potential solubility in water and polar organic solvents. |
| pKa | Not experimentally determined. The carboxylic acid group would have a pKa value in the acidic range, while the thiourea group is weakly basic. |
Experimental Protocols: General Synthesis
A general and common method for the synthesis of N-thiocarbamoyl amino acids involves the reaction of an amino acid with an isothiocyanate.[4][5][6] For the synthesis of the title compound, glycine would be reacted with a source of the aminothioxomethyl group. A plausible synthetic route is the reaction of glycine with an in-situ generated or commercially available isothiocyanate precursor.
3.1. General Synthesis of Glycine, N-(aminothioxomethyl)-
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
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Glycine
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Ammonium thiocyanate or Potassium thiocyanate
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An acyl chloride (e.g., benzoyl chloride) or another activating agent
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Anhydrous acetone or another suitable aprotic solvent
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Appropriate workup and purification reagents (e.g., water, hydrochloric acid, ethyl acetate)
Procedure:
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Formation of the Isothiocyanate Intermediate: In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone. To this solution, add an acyl chloride dropwise with stirring. This reaction forms an acyl isothiocyanate intermediate.[7]
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Reaction with Glycine: In a separate flask, prepare a solution of glycine in a suitable solvent. The amino group of glycine will act as a nucleophile.
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Coupling Reaction: Add the glycine solution to the freshly prepared acyl isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[4]
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Workup and Purification: After the reaction is complete (monitored by techniques like TLC), the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove any remaining salts and byproducts. The desired product, Glycine, N-(aminothioxomethyl)-, can be purified by recrystallization or chromatography.
Logical and Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of Glycine, N-(aminothioxomethyl)-.
References
- 1. 95907-35-0 CAS MSDS (Glycine, N-(aminothioxomethyl)-N-ethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Glycine, N-(aminothioxomethyl)-N-ethyl- (9CI)|lookchem [lookchem.com]
- 3. Glycine (data page) - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. | Semantic Scholar [semanticscholar.org]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
